molecular formula C10H11N3O B5822912 2-(1H-benzimidazol-2-yl)-N-methylacetamide CAS No. 91600-51-0

2-(1H-benzimidazol-2-yl)-N-methylacetamide

Cat. No. B5822912
CAS RN: 91600-51-0
M. Wt: 189.21 g/mol
InChI Key: WBDQLRXJVMQIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzimidazol-2-yl)-N-methylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BMA, and it is a benzimidazole derivative that has been synthesized through various methods.

Scientific Research Applications

BMA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, BMA has shown promising results as an antitumor agent, as it inhibits the growth of cancer cells. In biochemistry, BMA has been used to study the mechanism of action of various enzymes and proteins. In materials science, BMA has been used as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of BMA is not fully understood, but it is believed to inhibit the growth of cancer cells by interfering with the DNA replication process. BMA has also been shown to inhibit the activity of certain enzymes and proteins, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
BMA has been shown to have various biochemical and physiological effects, including antitumor activity, inhibition of enzyme activity, and modulation of protein function. BMA has also been shown to have low toxicity, which makes it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BMA in lab experiments is its low toxicity, which makes it a safe compound to work with. BMA also has a high yield of synthesis, which makes it a cost-effective compound to use. However, one of the limitations of using BMA in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the research on BMA, including the development of more efficient synthesis methods, the study of its mechanism of action, and the exploration of its potential applications in other fields. BMA has shown promising results as an antitumor agent, and further research is needed to determine its efficacy in clinical trials. Additionally, BMA may have potential applications in other fields, such as materials science and nanotechnology, which should be explored in future research.
Conclusion:
In conclusion, BMA is a benzimidazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. BMA has been synthesized through various methods, and it has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and materials science. BMA has shown promising results as an antitumor agent, and further research is needed to determine its efficacy in clinical trials. Additionally, BMA may have potential applications in other fields, such as materials science and nanotechnology, which should be explored in future research.

Synthesis Methods

The synthesis of BMA can be achieved through various methods, including the reaction of 2-aminobenzimidazole with N-methylacetamide, which results in the formation of BMA. Another method involves the reaction of 2-(chloromethyl)benzimidazole with N-methylacetamide, which results in the formation of BMA with a higher yield.

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-11-10(14)6-9-12-7-4-2-3-5-8(7)13-9/h2-5H,6H2,1H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDQLRXJVMQIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355039
Record name 1H-Benzimidazole-2-acetamide, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91600-51-0
Record name 1H-Benzimidazole-2-acetamide, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.